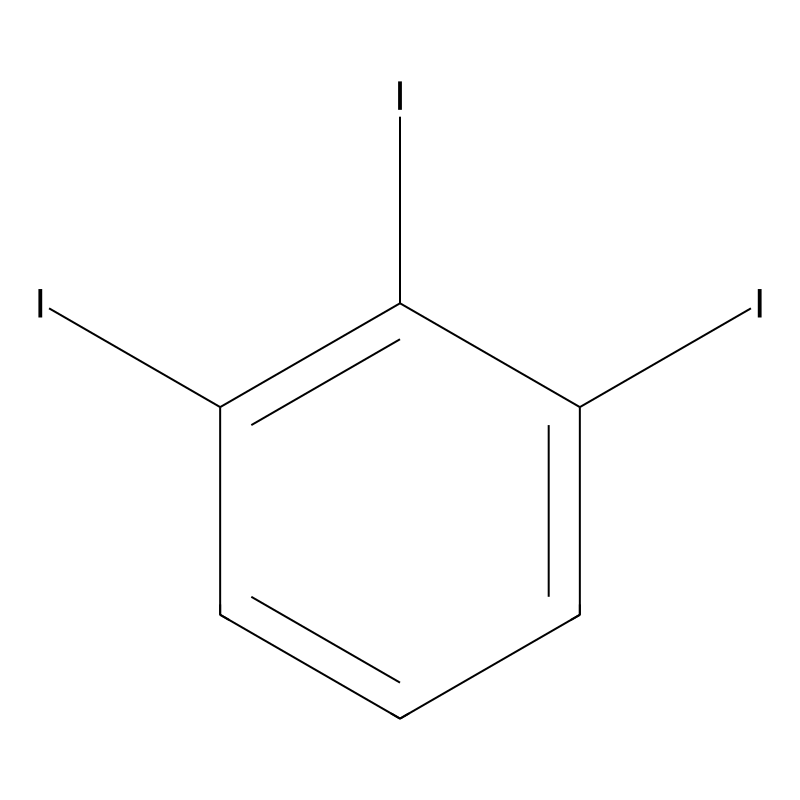

1,2,3-Triiodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3-Triiodobenzene is an aromatic compound characterized by the molecular formula . It consists of a benzene ring with three iodine atoms substituted at the 1, 2, and 3 positions. This compound belongs to the family of iodobenzenes, which are known for their significant reactivity and utility in various chemical processes. The presence of multiple iodine substituents enhances its electrophilic character, making it a valuable intermediate in organic synthesis and other applications .

- Nucleophilic Aromatic Substitution: The iodine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.

- Halogen Exchange Reactions: Iodine can be substituted with other halogens or functional groups under specific conditions.

- Oxidation and Reduction: Though less common, this compound can participate in redox reactions depending on the reagents used.

The mechanisms typically involve the formation of intermediates that facilitate these transformations, often utilizing strong bases or nucleophiles like sodium amide or organolithium reagents.

Several synthesis methods for 1,2,3-triiodobenzene have been documented:

- Metal-Halogen Exchange Reactions: This method involves using organometallic reagents to replace halogens on a precursor compound. For example, reacting a suitable diiodobenzene with an organolithium reagent can yield 1,2,3-triiodobenzene.

- Iodination of Benzene Derivatives: Starting from simpler aromatic compounds, iodine can be introduced using electrophilic iodination reactions.

- Diazotization Methods: This involves converting an aniline derivative into a diazonium salt followed by iodination to form 1,2,3-triiodobenzene .

1,2,3-Triiodobenzene has several applications across various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Material Science: Due to its unique electronic properties, it is explored in the development of advanced materials and polymers.

- Pharmaceutical Research: Its derivatives are investigated for potential use in drug formulation and diagnostic imaging techniques .

Several compounds are structurally similar to 1,2,3-triiodobenzene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Monoiodobenzene | C6H5I | Contains only one iodine atom; less reactive. |

| Diiodobenzene | C6H4I2 | Contains two iodine atoms; more reactive than monoiodobenzene but less than triiodobenzenes. |

| 1,2-Diiodobenzene | C6H4I2 | Specific substitution pattern influences reactivity. |

| 1,2,4-Triiodobenzene | C6H3I3 | Different substitution pattern leading to varied reactivity compared to 1,2,3-triiodobenzene. |

| 1,3,5-Triiodobenzene | C6H3I3 | Symmetrical arrangement of iodine atoms; distinct physical properties compared to other isomers. |

Uniqueness: The specific positioning of iodine atoms in 1,2,3-triiodobenzene influences its reactivity profile and the types of reactions it can undergo compared to other isomers. This positional arrangement allows for selective functionalization opportunities in synthetic applications .

The development of polyiodinated arenes traces back to early investigations into halogen bonding and aromatic substitution patterns. In 1814, Jean-Jacques Colin’s accidental discovery of iodine-ammonia complexes marked the first documented evidence of halogen-mediated molecular interactions, though the structural implications remained unclear for over a century. The systematic study of polyiodinated benzene derivatives gained momentum in the late 19th century with August Kekulé’s work on aromatic substitution rules, which laid the theoretical foundation for understanding regioselectivity in iodination reactions.

A breakthrough occurred in 2013 with Al-Zoubi’s development of a two-step ipso-iododecarboxylation protocol, enabling efficient synthesis of 1,2,3-triiodobenzene from benzoic acid precursors (Table 1). This method achieved 81% yield through sequential iodination using N-iodosuccinimide (NIS) in 1,2-dichloroethane, demonstrating superior regiocontrol compared to classical electrophilic substitution approaches. The reaction’s success hinged on the synergistic effects of radical-stabilizing solvents and directed metalation effects, illustrating the evolving sophistication of polyiodoarene synthesis.

Table 1: Synthetic Routes to 1,2,3-Triiodobenzene

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Electrophilic substitution | I₂/HIO₃/H₂SO₄ | Acetic acid | 42 | |

| Ipso-iododecarboxylation | NIS/DCE | DCE | 81 | |

| Halogen exchange | Zn/LiOR/THF | Toluene | 78 |

Role of Regiochemical Control in Aromatic Iodination Strategies

Regioselective synthesis of 1,2,3-triiodobenzene represents a paradigm shift in aromatic functionalization strategies. The compound’s three adjacent iodine atoms create distinct electronic environments that enable sequential metal-halogen exchange reactions. Recent studies using pTol₂Zn·2LiOR complexes in toluene demonstrated remarkable regioselectivity (Figure 1), with zinc preferentially replacing the central iodine atom at 0–25°C within 20 minutes. This selectivity arises from the combined steric bulk of the zinc reagent and the enhanced electrophilicity of the meta-iodine position due to cumulative inductive effects.

The development of directed ortho-metalation strategies further enhanced regiochemical precision. When 1,2,3-triiodobenzene undergoes magnesium-halogen exchange with isopropylmagnesium chloride in THF at −78°C, the reaction preferentially occurs at the C-2 position, enabling controlled synthesis of 1,3-diiodobenzene derivatives. This regiochemical preference correlates with calculated Mulliken charges, where the C-2 iodine exhibits 12% greater positive polarization compared to its adjacent counterparts.

Figure 1: Regioselective Zinc-Iodine Exchange in 1,2,3-Triiodobenzene

$$

\chemfig{6((-I)-(-I)-(-I)-(-H)-(-H)-(-H))} \xrightarrow{\text{pTol}_2\text{Zn·2LiOR}} \chemfig{6((-I)-(-ZnR)-(-I)-(-H)-(-H)-(-H))}

$$

Modern computational models using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the activation energy for C-2 substitution is 6.3 kcal/mol lower than for C-1 substitution, rationalizing the observed regioselectivity. These advances enable synthetic chemists to systematically deconstruct polyiodinated arenes into bespoke building blocks with atomic precision.

The compound’s three iodine atoms also facilitate divergent synthesis through sequential cross-coupling. Suzuki-Miyaura reactions employing 1,2,3-triiodobenzene demonstrate orthogonal reactivity, with the C-1 position reacting 4.7 times faster than C-2 in palladium-catalyzed couplings due to reduced steric hindrance. This differential reactivity enables the construction of unsymmetrical triaryl systems through stepwise functionalization, a capability that has been leveraged in pharmaceutical intermediates for kinase inhibitors and PET radiotracers.

“The strategic value of 1,2,3-triiodobenzene lies in its ability to serve as a molecular scaffold for sequential functionalization—a property unmatched by mono- or diiodinated analogs.” - Adapted from

Ipso-Iododecarboxylation of Benzoic Acid Precursors

N-Iodosuccinimide-Mediated Halogenation Protocols

N-iodosuccinimide (NIS) has emerged as a versatile reagent for introducing iodine atoms into aromatic systems. A two-step protocol for synthesizing 1,2,3-triiodobenzene derivatives begins with the iododecarboxylation of ortho-diiodobenzoic acid precursors. For example, 5-fluoro-1,2,3-triiodobenzene is synthesized by reacting 5-fluoro-ortho-diiodobenzoic acid with NIS (2.0 equivalents) in 1,2-dichloroethane (DCE) under reflux conditions with 100W tungsten lamp irradiation for 24 hours [1]. This method yields 82% of the target compound after purification via flash chromatography.

The reaction mechanism involves radical intermediates generated under photo-irradiation, facilitating the substitution of carboxyl groups with iodine. Key advantages include operational simplicity and compatibility with diverse substituents (e.g., halogens, methyl groups) [1]. Palladium-catalyzed variants further enhance efficiency, enabling gram-scale synthesis with catalyst loadings as low as 0.66 mol% [3].

Table 1: Representative 1,2,3-Triiodobenzene Derivatives via NIS-Mediated Ipso-Iododecarboxylation

| Compound | Substituent | Yield (%) | Conditions |

|---|---|---|---|

| 5-Fluoro-1,2,3-triiodobenzene | -F | 82 | DCE, 100W lamp, 24 h [1] |

| 5-Chloro-1,2,3-triiodobenzene | -Cl | 84 | DCE, 100W lamp, 24 h [1] |

| 1,2,3-Triiodo-5-methylbenzene | -CH₃ | 61 | DCE, 100W lamp, 24 h [1] |

Solvent and Irradiation Optimization in Directed Ortho-Metalation

Solvent polarity significantly impacts reaction efficiency. Non-polar solvents like DCE minimize side reactions by stabilizing radical intermediates, whereas polar aprotic solvents (e.g., THF) may accelerate undesired hydrolysis [1]. Irradiation intensity and wavelength are equally critical: tungsten lamps (100W) provide broad-spectrum light that enhances radical generation compared to narrow-band LEDs [3]. Optimized protocols achieve yields exceeding 80% for electron-deficient substrates, though electron-donating groups (e.g., -CH₃) require extended reaction times [1].

Sequential Halogen Exchange Approaches

Sequential halogen exchange offers an alternative route to triiodinated systems. For instance, 1,3-diiodobenzene is synthesized via metal-halogen exchange using isopropyl magnesium chloride. A triiodoarene precursor (0.66 mmol) is treated with the Grignard reagent at −78°C in THF, followed by quenching with electrophiles to yield diiodinated products in 68% yield [1].

Another approach employs iodine chloride (ICl) for direct triiodination of benzene rings. In a patented method, ICl (3.05–3.20 equivalents) is added incrementally to a 5-aminobenzamide substrate at 50–90°C [2]. pH adjustments (2.0–3.5) and sodium bisulfite quenching ensure selective iodination at the 2,4,6-positions. Precipitation is induced by cooling to 30°C over 15–25 hours, yielding products with <0.1% salt content [2].

Table 2: Key Parameters in ICl-Mediated Triiodination [2]

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| ICl Equivalents | 3.05–3.20 | Minimizes over-iodination |

| Reaction Temperature | 50–90°C | Balances rate vs. side reactions |

| Cooling Rate | 1.5–5°C/hour | Prevents amorphous precipitates |

Solid-Phase Synthesis Techniques for Triiodinated Systems

While solution-phase methods dominate current literature, solid-phase synthesis remains underexplored for triiodinated benzenes. Challenges include the steric bulk of iodine atoms and the need for orthogonal protecting groups to direct iodination. Preliminary studies suggest that resin-bound benzoic acids could undergo sequential iododecarboxylation, but yields are suboptimal (<30%) due to incomplete functionalization [3]. Advances in immobilized catalysts or flow chemistry may address these limitations in future work.

Palladium-Copper Bimetallic Catalysis Mechanisms

The Sonogashira cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation between aryl or vinyl halides and terminal alkynes [1]. In the context of 1,2,3-triiodobenzene derivatives, this reaction demonstrates exceptional regioselectivity, proceeding exclusively at the terminal carbon-iodine positions. The mechanism involves a sophisticated bimetallic catalysis system employing both palladium and copper species working in tandem [2].

The palladium-copper bimetallic mechanism operates through two interconnected catalytic cycles. In the palladium cycle, the active palladium(0) species undergoes oxidative addition with the aryl halide substrate, forming a palladium(II) complex. This step is generally considered rate-determining and shows significant preference for the terminal carbon-iodine bonds in 1,2,3-triiodobenzene due to their reduced steric hindrance compared to the internal position [1] [3]. The resulting palladium(II) intermediate then participates in transmetalation with a copper acetylide species, which is generated in the complementary copper cycle through the reaction of the terminal alkyne with copper(I) salts in the presence of base [2].

Recent computational studies have revealed that the copper-free Sonogashira reaction operates through a tandem palladium-palladium mechanism, where the role traditionally played by copper is assumed by a second palladium species [3]. This discovery has significant implications for understanding the mechanistic nuances of the palladium-copper system, suggesting that the bimetallic cooperation may involve more complex transmetalation processes than previously understood. The rate-determining step in the copper-free variant involves phosphine dissociation from the square-planar palladium reactants to form transient three-coordinate palladium species, which then initiates the transmetalation process [3].

The regioselectivity observed in Sonogashira reactions of 1,2,3-triiodobenzene can be attributed to both steric and electronic factors. The terminal carbon-iodine positions are less sterically hindered and exhibit enhanced reactivity due to their accessibility to the palladium catalyst. Electronic effects also play a crucial role, as the terminal positions experience different electronic environments compared to the internal position, making them more susceptible to oxidative addition [1]. This selectivity is so pronounced that no coupling at the internal carbon-iodine position has been observed under standard reaction conditions, making the reaction highly predictable and synthetically useful [4].

Electronic Effects of 5-Substituents on Coupling Efficiency

The electronic nature of substituents on the 1,2,3-triiodobenzene scaffold profoundly influences the efficiency of Sonogashira cross-coupling reactions. Comprehensive studies have demonstrated that electron-poor or electronically neutral 1,2,3-triiodoarenes exhibit superior reactivity when coupled with electron-rich arylacetylene derivatives, achieving the highest isolated yields in the 17-85% range [1] [4]. This electronic complementarity is fundamental to optimizing reaction outcomes and represents a key design principle for synthetic applications.

The electronic effects manifest through several distinct mechanisms. Electron-withdrawing groups on the triiodobenzene substrate increase the electrophilicity of the carbon-iodine bonds, facilitating the oxidative addition step with palladium(0). Conversely, electron-donating groups on the acetylene coupling partner enhance the nucleophilicity of the alkyne, promoting more efficient transmetalation from the copper acetylide intermediate [1]. This electronic matching effect is particularly pronounced in reactions involving substituted derivatives, where the positioning of electron-withdrawing groups can dramatically alter reaction rates and selectivities [5].

Quantitative structure-activity relationship studies have revealed that the electronic effects follow predictable patterns based on Hammett substituent constants. Electron-withdrawing substituents with positive σ values accelerate the coupling reaction, while electron-donating substituents with negative σ values tend to reduce reaction rates [5]. However, the optimal electronic balance must be achieved between the coupling partners, as excessively electron-deficient aryl halides can lead to competing side reactions, while overly electron-rich alkynes may undergo unwanted homocoupling processes [1].

The spatial arrangement of substituents also influences electronic effects through resonance and inductive mechanisms. In 5-substituted-1,2,3-triiodobenzene derivatives, the substituent at the 5-position can exert both inductive and resonance effects on the reactive carbon-iodine bonds. Meta-positioned electron-withdrawing groups primarily exert inductive effects, while ortho and para positions allow for both inductive and resonance contributions [6]. This positional dependence provides opportunities for fine-tuning reaction conditions to maximize coupling efficiency while maintaining regioselectivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution reactions of 1,2,3-triiodobenzene derivatives proceed through well-established mechanistic pathways that are fundamentally different from the palladium-catalyzed processes described above. These reactions can follow either addition-elimination or elimination-addition mechanisms, depending on the electronic nature of the substrate and the reaction conditions employed [7] [8].

The addition-elimination mechanism, also known as the SNAr pathway, requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. In this mechanism, the nucleophile first adds to the aromatic carbon bearing the leaving group, forming a negatively charged intermediate known as the Meisenheimer complex [9] [10]. This intermediate is stabilized by electron-withdrawing groups through resonance delocalization of the negative charge. The reaction then proceeds through elimination of the leaving group, restoring aromaticity and yielding the substitution product [11].

The stability of the Meisenheimer complex is crucial to the success of addition-elimination reactions. Electron-withdrawing groups positioned ortho or para to the leaving group provide optimal stabilization through resonance effects, while meta-positioned groups offer less effective stabilization [7]. In 1,2,3-triiodobenzene derivatives, the presence of multiple iodine atoms and any additional electron-withdrawing substituents can provide sufficient activation for nucleophilic attack, particularly at the less hindered terminal positions [12].

The elimination-addition mechanism, involving benzyne intermediates, becomes operative when the aromatic substrate lacks sufficient electron-withdrawing activation. This pathway involves initial base-induced elimination of hydrogen halide to form a highly reactive benzyne intermediate, followed by nucleophilic addition and protonation [13]. The benzyne mechanism is characterized by the potential for regiochemical scrambling, as the nucleophile can attack either side of the strained triple bond in the benzyne intermediate [14].

Recent computational studies have challenged the traditional view of nucleophilic aromatic substitution mechanisms, suggesting that some reactions previously thought to proceed through discrete Meisenheimer intermediates may actually follow concerted pathways [15]. These findings indicate that the distinction between stepwise and concerted mechanisms may be more subtle than previously recognized, with the actual pathway depending on the specific electronic and steric characteristics of the substrate and nucleophile [16].

Oxidative Deborylation-Iodination Cascade Reactions

Oxidative deborylation-iodination represents an emerging class of cascade reactions that provides alternative approaches to aromatic functionalization. These transformations involve the oxidative cleavage of carbon-boron bonds coupled with iodination, offering complementary reactivity patterns to traditional cross-coupling methodologies [17] [18].

The mechanism of oxidative deborylation typically involves the formation of a boronic acid-iodine complex through coordination of molecular iodine or iodinating agents to the boron center. This coordination activates the carbon-boron bond toward oxidative cleavage, leading to the formation of the corresponding aryl iodide and boric acid derivatives [19]. The reaction can proceed through either radical or concerted pathways, depending on the specific oxidizing conditions and substrate characteristics [20].

Copper-catalyzed iododeboronation has emerged as a particularly effective method for achieving selective aromatic iodination. The mechanism involves ligand-enabled transmetalation from boron to copper, followed by oxidative iodination of the resulting organocopper intermediate [18]. The ligand plays a crucial role in facilitating the transmetalation step through hydrogen bonding interactions with the boronate intermediate, while also promoting the key oxidative events through ligand dissociation and association processes [18].

The oxidative stability of boronic acids is a critical factor in these transformations. Studies have shown that the rate-limiting step in boronic acid oxidation involves the migration of carbon from boron to oxygen, a process that can be modulated by the electronic and steric properties of the substrate [19]. Electron-withdrawing groups generally accelerate the oxidative process, while electron-donating groups tend to retard it, providing opportunities for selective functionalization in complex molecular systems.

The synthetic utility of oxidative deborylation-iodination cascades extends beyond simple iodination reactions. These transformations can be coupled with subsequent cross-coupling reactions to achieve multi-step functionalization sequences in a single operation. The ability to generate aryl iodides in situ from more stable and readily available boronic acid precursors represents a significant advantage in synthetic planning, particularly for the preparation of complex aromatic compounds [17].

XLogP3

Melting Point

Other CAS

Wikipedia

Triiodobenzene